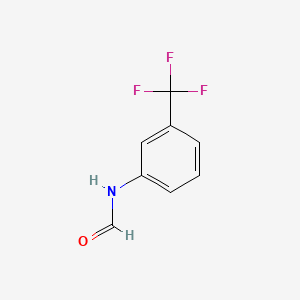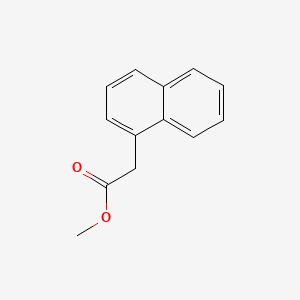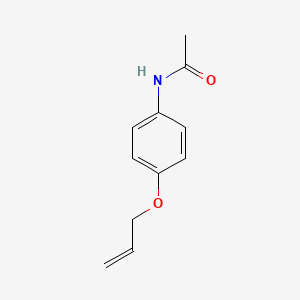
4'-Allyloxyacetanilid
Übersicht
Beschreibung
4'-Allyloxyacetanilide is a compound that has been the subject of various studies. The compound has been synthesized using a direct alkylation technique and has shown potential anti-ulcer activity. The molecular structure and spectroscopic properties of 4'-Allyloxyacetanilide have been investigated using INDO/SCF-CI calculations, and its structure has been confirmed to have C(s) point group symmetry. Additionally, the compound has been studied in different solvents to understand its electronic spectra and orientation energies. Furthermore, complexes of 4'-Allyloxyacetanilide with various metal ions have been prepared and characterized using elemental analysis, atomic absorption spectra, IR spectra, and (1)H NMR spectra. These studies have confirmed the structure of the complexes and their point group symmetry .
Synthesis Analysis
The synthesis of 4'-Allyloxyacetanilide involves a direct alkylation technique using substituted chloracetic acid anilides and \u03b1-chloro-(4-bromo)-acetophenone. This synthesis method has been described as simple and efficient, leading to the successful production of the compound. Additionally, the potential anti-ulcer activity of the synthesized substances has been simulated using computer programs and docking studies, indicating their potential for treating NSAID-induced ulcers .
Molecular Structure Analysis
The molecular structure of 4'-Allyloxyacetanilide has been investigated using INDO/SCF-CI calculations, which have confirmed its C(s) point group symmetry. The electronic energies among different possible structures of the compound have been calculated, and its electronic transitions have been studied using the SCF-CI method. These analyses have provided valuable insights into the molecular structure and electronic properties of 4'-Allyloxyacetanilide .
Chemical Reactions Analysis
The chemical reactions of 4'-Allyloxyacetanilide have been primarily focused on its potential anti-ulcer activity. The compound has been studied for its reactivity with substituted chloracetic acid anilides and \u03b1-chloro-(4-bromo)-acetophenone during the synthesis process. Additionally, the potential anti-ulcer activity of the compound and its derivatives has been evaluated through simulated studies, indicating their potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Allyloxyacetanilide have been explored through its electronic spectra in different solvents, as well as its orientation energies in polar solvents. Furthermore, the complexes of 4'-Allyloxyacetanilide with various metal ions have been characterized, confirming their structure and point group symmetry. These studies have provided valuable insights into the physical and chemical properties of 4'-Allyloxyacetanilide and its complexes .
Wissenschaftliche Forschungsanwendungen
Synthese von Paracetamol-Analoga
4'-Allyloxyacetanilid: dient als Vorläufer bei der Synthese von Paracetamol-Analoga. Die traditionelle Methode zur Synthese von Paracetamol beinhaltet die Verwendung von Essigsäureanhydrid, das nicht immer leicht verfügbar ist. Durch den Einsatz von This compound können Forscher alternative Wege erforschen, die zugänglichere oder nachhaltigere Routen zur Herstellung von paracetamolähnlichen Verbindungen bieten .
Entwicklung von entzündungshemmenden Mitteln
Aufgrund seiner strukturellen Ähnlichkeit mit Acetanilid, das für seine entzündungshemmenden Eigenschaften bekannt ist, könnte This compound bei der Entwicklung neuer nichtsteroidaler Antirheumatika (NSAIDs) verwendet werden. Forschungen in diesem Bereich könnten zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit oder reduzierten Nebenwirkungen führen .
Zwischenprodukte der organischen Synthese
This compound: kann als Zwischenprodukt in der organischen Synthese dienen, insbesondere bei Reaktionen, die nukleophile Substitutionen beinhalten. Dies macht es wertvoll für den Aufbau komplexer organischer Moleküle, was möglicherweise zu neuen Materialien oder chemischen Einheiten führt .
Eigenschaften
IUPAC Name |
N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQOPZEALYXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216415 | |
| Record name | Acetanilide, 4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6622-73-7 | |
| Record name | N-[4-(2-Propen-1-yloxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Allyloxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-allyloxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-ALLYLOXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9NI4B2O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is microwave-assisted synthesis being explored for 4-allyloxyacetanilide?
A1: Traditional methods for synthesizing 4-allyloxyacetanilide and its subsequent Claisen rearrangement product, 4-acetamido-2-allylphenol, involve refluxing for extended periods, often exceeding 12 hours [, ]. Microwave-assisted organic synthesis (MOAS) offers a compelling alternative due to its ability to drastically reduce reaction times and potentially improve yields. The research highlights the successful application of microwave irradiation, achieving the Claisen Rearrangement in under 10 minutes compared to hours using conventional heating methods []. This significant acceleration is attributed to the efficient heating mechanism of microwaves, enabling rapid temperature increases and faster reaction kinetics.
Q2: What challenges have been encountered in optimizing the one-pot synthesis of 4-acetamido-2-allylphenol using microwave irradiation?
A2: While microwave irradiation successfully accelerates the individual steps of allylation and Claisen Rearrangement, achieving complete conversion to the desired 4-acetamido-2-allylphenol in a one-pot microwave synthesis has proven challenging []. The research indicates ongoing optimization efforts, focusing on:
- Solvent Selection: Different solvents significantly impact the reaction outcome. For instance, DMF showed promise, while other solvents led to the formation of the allylated intermediate without subsequent rearrangement [].
- Base Optimization: Potassium tert-butoxide was identified as a suitable base, and further research explores the impact of the counter ion on the reaction [].
- Allyl Halide Choice: Optimization efforts also investigate the influence of different allyl halides on the reaction efficiency and selectivity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

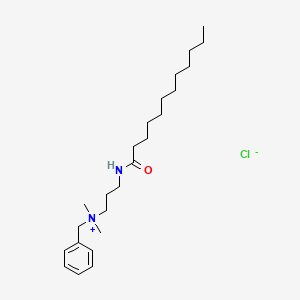

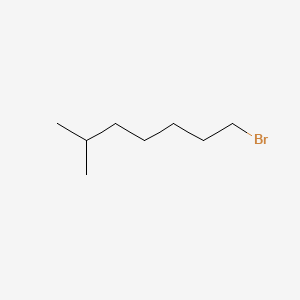
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)




